molecular formula C14H11ClN4O B12122685 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide

Cat. No.: B12122685
M. Wt: 286.71 g/mol
InChI Key: TWKFCYVQTHRIDP-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring and a chlorophenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide typically involves the reaction of 1H-1,2,3-benzotriazole with 2-chlorophenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways The benzotriazole ring and chlorophenyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives and chlorophenylacetamide derivatives. Examples include:

  • 2-(1H-1,2,3-benzotriazol-1-yl)acetamide
  • N-(2-chlorophenyl)acetamide
  • 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide is unique due to the specific combination of the benzotriazole ring and the 2-chlorophenyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H11ClN4O

Molecular Weight

286.71 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C14H11ClN4O/c15-10-5-1-2-6-11(10)16-14(20)9-19-13-8-4-3-7-12(13)17-18-19/h1-8H,9H2,(H,16,20)

InChI Key

TWKFCYVQTHRIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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